molecular formula C7H9N5OS B14916037 5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine

5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine

Cat. No.: B14916037
M. Wt: 211.25 g/mol
InChI Key: REGWJJGDXXYCLL-UHFFFAOYSA-N
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Description

5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine is a heterocyclic compound that features both isoxazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine typically involves the formation of the isoxazole and triazole rings followed by their conjugation. One common method includes the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of isoxazole . The triazole ring can be synthesized through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods ensure a more eco-friendly and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((3-Methylisoxazol-5-yl)methyl)thio)-4h-1,2,4-triazol-3-amine is unique due to the combination of both isoxazole and triazole rings in its structure. This dual presence allows it to exhibit a broader range of biological activities and makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C7H9N5OS

Molecular Weight

211.25 g/mol

IUPAC Name

3-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C7H9N5OS/c1-4-2-5(13-12-4)3-14-7-9-6(8)10-11-7/h2H,3H2,1H3,(H3,8,9,10,11)

InChI Key

REGWJJGDXXYCLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CSC2=NNC(=N2)N

Origin of Product

United States

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